N-(2-Amino-3-methylbutyl)-4-nitrobenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Amino-3-methylbutyl)-4-nitrobenzene-1-sulfonamide (AMBS) is a sulfonamide derivative that has been extensively studied for its potential use as a biological probe. It is a small molecule that has been shown to selectively bind to carbonic anhydrase IX (CAIX), a transmembrane protein that is overexpressed in several types of cancer cells. AMBS has been shown to inhibit the catalytic activity of CAIX, leading to a decrease in intracellular pH and inducing cell death in cancer cells.
Mechanism of Action
N-(2-Amino-3-methylbutyl)-4-nitrobenzene-1-sulfonamide binds to the active site of CAIX and inhibits its catalytic activity. CAIX is an enzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons. Inhibition of CAIX by N-(2-Amino-3-methylbutyl)-4-nitrobenzene-1-sulfonamide leads to a decrease in intracellular pH, which can induce cell death in cancer cells.
Biochemical and physiological effects:
N-(2-Amino-3-methylbutyl)-4-nitrobenzene-1-sulfonamide has been shown to selectively bind to CAIX and inhibit its catalytic activity, leading to a decrease in intracellular pH and inducing cell death in cancer cells. In addition, N-(2-Amino-3-methylbutyl)-4-nitrobenzene-1-sulfonamide has been shown to have minimal toxicity in normal cells and tissues, making it a promising candidate for cancer therapy.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2-Amino-3-methylbutyl)-4-nitrobenzene-1-sulfonamide in lab experiments is its selectivity for CAIX, which allows for specific targeting of cancer cells that overexpress this protein. However, one limitation of using N-(2-Amino-3-methylbutyl)-4-nitrobenzene-1-sulfonamide is its relatively low potency compared to other CAIX inhibitors. This may limit its effectiveness as a therapeutic agent for cancer.
Future Directions
1. Development of more potent CAIX inhibitors based on the structure of N-(2-Amino-3-methylbutyl)-4-nitrobenzene-1-sulfonamide.
2. Investigation of the role of CAIX in other diseases, such as osteoporosis and Alzheimer's disease.
3. Development of new imaging agents based on N-(2-Amino-3-methylbutyl)-4-nitrobenzene-1-sulfonamide for the detection of CAIX in cancer cells.
4. Combination therapy using N-(2-Amino-3-methylbutyl)-4-nitrobenzene-1-sulfonamide and other CAIX inhibitors for the treatment of cancer.
5. Investigation of the potential use of N-(2-Amino-3-methylbutyl)-4-nitrobenzene-1-sulfonamide as a diagnostic tool for the detection of CAIX in cancer cells.
Synthesis Methods
N-(2-Amino-3-methylbutyl)-4-nitrobenzene-1-sulfonamide can be synthesized using a multi-step process that involves the reaction of 4-nitrobenzenesulfonyl chloride with 2-amino-3-methylbutanol in the presence of a base. The resulting intermediate is then treated with ammonium hydroxide to yield the final product, N-(2-Amino-3-methylbutyl)-4-nitrobenzene-1-sulfonamide.
Scientific Research Applications
N-(2-Amino-3-methylbutyl)-4-nitrobenzene-1-sulfonamide has been used as a tool to study the role of CAIX in cancer cells. It has been shown to selectively bind to CAIX and inhibit its catalytic activity, leading to a decrease in intracellular pH and inducing cell death in cancer cells. N-(2-Amino-3-methylbutyl)-4-nitrobenzene-1-sulfonamide has also been used to study the mechanism of action of CAIX inhibitors and to develop new CAIX-targeted therapies for cancer.
properties
IUPAC Name |
N-(2-amino-3-methylbutyl)-4-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O4S/c1-8(2)11(12)7-13-19(17,18)10-5-3-9(4-6-10)14(15)16/h3-6,8,11,13H,7,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWRXQQKWYKJJKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CNS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-])N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.